-lambda~5~-arsane CAS No. 53847-22-6](/img/structure/B14656634.png)
[(4-Nitrophenyl)imino](triphenyl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a nitrophenyl group attached to an imino group, which is further bonded to a triphenylarsane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsane with 4-nitroaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Nitrophenyl)imino-lambda~5~-arsane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)imino-lambda~5~-arsane can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The arsenic center can be oxidized to higher oxidation states using oxidizing agents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Reduction: The major product is (4-Aminophenyl)imino-lambda~5~-arsane.
Substitution: The products depend on the nucleophile used, resulting in various substituted imino compounds.
Oxidation: The products include higher oxidation state arsenic compounds.
Scientific Research Applications
(4-Nitrophenyl)imino-lambda~5~-arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The triphenylarsane moiety can interact with metal ions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
(4-Nitrophenyl)imino-lambda~5~-arsane can be compared with similar compounds such as:
Triphenylamine: Unlike (4-Nitrophenyl)imino-lambda~5~-arsane, triphenylamine does not contain a nitrophenyl group and is nonbasic.
The uniqueness of (4-Nitrophenyl)imino-lambda~5~-arsane lies in its combination of a nitrophenyl group, an imino group, and a triphenylarsane moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
53847-22-6 |
|---|---|
Molecular Formula |
C24H19AsN2O2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(4-nitrophenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C24H19AsN2O2/c28-27(29)24-18-16-23(17-19-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI Key |
OTISXIQGLYLKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




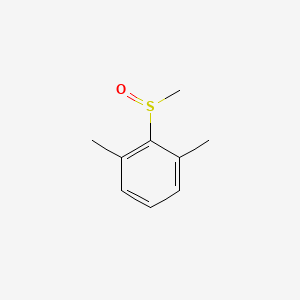
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
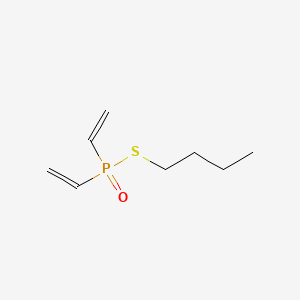
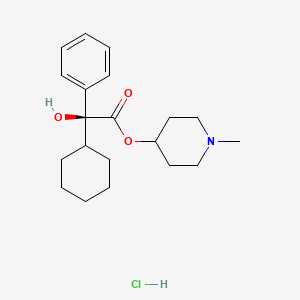
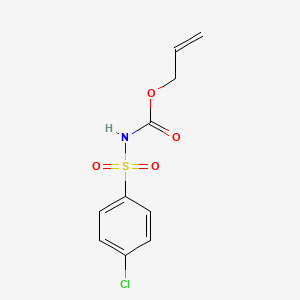


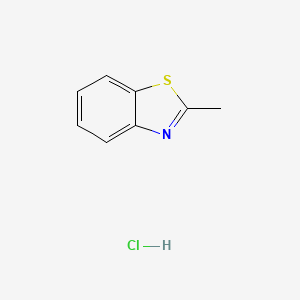
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)

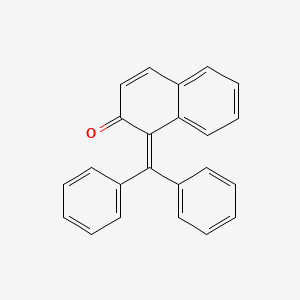
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
